![molecular formula C₈H₁₁BrN₂ B1147185 2,3-二氢咪唑[1,2-a]吡啶盐酸盐 CAS No. 38772-14-4](/img/structure/B1147185.png)

2,3-二氢咪唑[1,2-a]吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

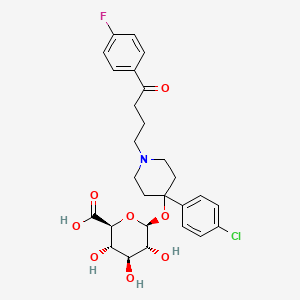

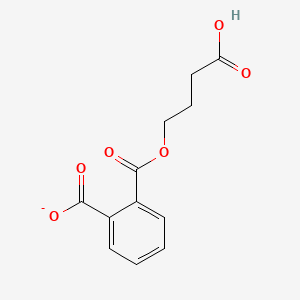

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. However, this analysis will focus on the compound's synthesis, molecular structure, chemical reactions, and physical and chemical properties, excluding its applications in drug use and any related side effects.

Synthesis Analysis

The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridines can be achieved through several methods. One method involves the reaction of 2-aminopyrimidine with 1,2-dibromoethane or ethylene chloro(bromo)hydrin, followed by treatment with thionyl chloride and cyclization in the presence of sodium hydroxide (Kochergin et al., 2001). Another approach utilizes ionic liquids to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines in good to excellent yields (Shaabani et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride has been elucidated using X-ray diffraction. The study revealed specific structural features, such as the formation of the N+-H...Cl− hydrogen bond, indicating a significant interaction within the molecular structure (Rybakov et al., 2000).

Chemical Reactions and Properties

2,3-Dihydroimidazo[1,2-a]pyridines undergo various chemical reactions, including acyl transfer reactions where they act as catalysts. Their chiral 2-phenyl derivatives have shown effectiveness in the kinetic resolution of secondary benzylic alcohols, demonstrating the compound's versatility in synthetic chemistry (Birman et al., 2004).

Physical Properties Analysis

The physical properties of 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide, such as melting points, boiling points, solubility, and crystal structure, have been characterized through various analytical techniques. However, specific data on these properties were not detailed in the available research summaries.

Chemical Properties Analysis

The chemical properties of 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide, including its reactivity with other chemical agents, stability under different conditions, and potential for further functionalization, have been explored. One study highlighted the compound's role in the synthesis of functionalized dihydroimidazo[1,2-a]pyridines and their antimicrobial activity, showcasing its chemical versatility (Salhi et al., 2020).

科学研究应用

抗微生物药物:功能化二氢咪唑[1,2-a]吡啶的合成展示了它们作为新型抗微生物药物的潜力,特别是其抗菌和抗真菌活性(Salhi et al., 2020)。

分子结构分析:对2,3-二氢咪唑[1,2-a]吡啶盐酸盐的分子结构进行了研究,为了解其化学性质和潜在应用提供了见解(Aliev et al., 2007)。

合成方法:已进行了关于合成2,3-二氢咪唑[1,2-a]嘧啶的新型制备方法的研究,突显了它在化学合成中的多功能性(Kochergin et al., 2001)。

晶体学:对结晶的2-氧代-2,3-二氢咪唑[1,2-a]吡啶盐酸盐进行了X射线衍射研究,提供了对其晶体结构的详细见解,这对于理解其物理和化学性质至关重要(Rybakov et al., 2000)。

催化应用:已确定2,3-二氢咪唑[1,2-a]吡啶为一类新型对映选择性酰基转移催化剂,可用于醇的动力学分辨(Birman et al., 2004)。

杀虫生物活性:合成2,3-二氢咪唑[1,2-a]吡啶-5(1H)-酮衍生物表明其对各种害虫具有潜在的杀虫活性(Zhang et al., 2019)。

多氯代咪唑[1,2-α]吡啶的合成:关于合成多氯代咪唑[1,2-α]吡啶作为氯代苯并咪唑的类似物的研究表明其在开发新化合物方面的潜在应用(Gudmundsson et al., 1997)。

药物化学:合成3-氨甲基-5-亚氨基-8-硝基-2,3-二氢咪唑[1,2-a]吡啶可能在药物化学中有用,特别是在寻找适应生物靶点的小分子方面(Schmid et al., 2006)。

药用应用:对3-(2-芳基-2-氧代乙基)-3-甲氧基-2-氧代-2,3-二氢咪唑[1,2-a]吡啶盐酸盐的抗聚集活性进行的研究表明其在药用应用中的潜力(Kataev et al., 2004)。

荧光化合物合成:合成高度荧光的杂环化合物,包括咪唑[1,2-a]吡啶的衍生物,表明它们在开发新的荧光材料方面的用途(Rahimizadeh et al., 2010)。

未来方向

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against various diseases, and their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies have been discussed . This suggests potential future directions for the development of 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide and similar compounds.

属性

IUPAC Name |

2,3-dihydroimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.BrH/c1-2-5-9-6-4-8-7(9)3-1;/h1-3,5H,4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMUDWRKPYKTJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=CC2=N1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)